(Z)-4-(3,4-Dimethoxyphenylamino)-4-oxobut-2-enoic acid
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Overview
Description
(Z)-4-(3,4-Dimethoxyphenylamino)-4-oxobut-2-enoic acid: is an organic compound characterized by the presence of a dimethoxyphenyl group attached to an amino group, which is further connected to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-(3,4-Dimethoxyphenylamino)-4-oxobut-2-enoic acid typically involves the condensation of 3,4-dimethoxyaniline with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl group in the butenoic acid moiety can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, (Z)-4-(3,4-Dimethoxyphenylamino)-4-oxobut-2-enoic acid is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, modulating their activity and providing insights into enzyme function and regulation.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and coatings. Its chemical properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (Z)-4-(3,4-Dimethoxyphenylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and altering the biochemical pathways in which the enzyme is involved. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with a similar phenyl group but different functional groups.
3,4-Dimethoxyphenylacetic acid: Another related compound with a different acid moiety.
3,4-Dimethoxycinnamic acid: A structurally similar compound with a cinnamic acid moiety.
Uniqueness: What sets (Z)-4-(3,4-Dimethoxyphenylamino)-4-oxobut-2-enoic acid apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
(Z)-4-(3,4-dimethoxyanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-17-9-4-3-8(7-10(9)18-2)13-11(14)5-6-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b6-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWBUKRQHAVFLC-WAYWQWQTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C=CC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C=C\C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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